[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester typically involves the reaction of 4-benzyloxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product after subsequent purification steps.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for various organic compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-3-methoxyphenylacetic acid
- 4-Benzyloxy-3-methoxybenzaldehyde
- 4-Benzyloxy-3-methoxyphenol
Uniqueness
[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester is unique due to its combination of aromatic and aliphatic components. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
1391062-42-2 |
---|---|
Molecular Formula |
C₂₁H₂₂O₆ |
Molecular Weight |
370.4 |
Synonyms |
[[3-Methoxy-4-(phenylmethoxy)phenyl]methylene]butanedioic Acid Ethyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.